2-(naphthalen-1-yl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
This compound features a triazolopyrimidine core fused with a phenyl group at position 3, linked via a piperazine ring to a naphthalen-1-yl ethanone moiety. The triazolopyrimidine scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes like kinases or phosphodiesterases . Structural analogs of this compound are often explored for anticancer, antimicrobial, or CNS-related activities due to their ability to interact with diverse biological targets .
Propriétés
IUPAC Name |
2-naphthalen-1-yl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O/c34-23(17-20-9-6-8-19-7-4-5-12-22(19)20)31-13-15-32(16-14-31)25-24-26(28-18-27-25)33(30-29-24)21-10-2-1-3-11-21/h1-12,18H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROHYIHLWSVVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(naphthalen-1-yl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 449.5 g/mol. The structure includes a naphthalene moiety, a triazolopyrimidine ring, and a piperazine group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as an inhibitor of p38 mitogen-activated protein kinase (MAPK) , which plays a crucial role in inflammatory responses and cellular stress pathways. Inhibition of this kinase can lead to reduced inflammation and modulation of cell survival pathways.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit potent anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that compounds with similar structures can induce G0/G1 phase arrest or apoptosis in cancer cells. The specific compound has demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanisms : The anticancer activity is often linked to the suppression of the ERK signaling pathway and modulation of apoptosis-related proteins. For example, one study reported that related triazolopyrimidine derivatives induced apoptosis in MGC-803 cells by regulating cell cycle-related proteins .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition of Bacterial Growth : Similar triazolopyrimidine derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis and function .
- Biofilm Disruption : Compounds in this class have been reported to possess biofilm-disrupting capabilities, enhancing their efficacy against persistent bacterial infections .
Study 1: Anticancer Efficacy
A study conducted on various triazolopyrimidine derivatives demonstrated that compounds targeting p38 MAPK significantly inhibited the proliferation of cancer cells while showing low toxicity towards normal cells. The specific compound exhibited IC50 values comparable to established anticancer drugs .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related triazolopyrimidines revealed that these compounds effectively inhibited the growth of both planktonic cells and biofilms formed by MRSA strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(naphthalen-1-yl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one exhibit potent anticancer properties. Research focusing on BRAF kinase inhibitors has revealed that modifications to the naphthalene and triazole structures can lead to significant inhibition of cancer cell proliferation. For instance, derivatives of naphthalene have been shown to inhibit BRAF mutations associated with melanoma, highlighting the potential therapeutic applications of this compound in oncology .
Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are often investigated for their effects on neurotransmitter systems. Preliminary studies indicate that compounds with similar structural features may modulate serotonin and dopamine receptors, which could be beneficial in treating conditions such as anxiety and depression.
Antimicrobial Properties
The incorporation of triazole rings into the structure has been linked to antimicrobial activity. Triazole derivatives are recognized for their ability to disrupt fungal cell walls and inhibit bacterial growth. Investigations into the antimicrobial efficacy of related compounds suggest that 2-(naphthalen-1-yl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one could serve as a lead compound for developing new antimicrobial agents.
Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Pharmacological Implications
- Triazolopyrimidine vs. Pyrrolopyrimidine Cores: The target compound’s triazolopyrimidine core (vs. The phenyl substituent at position 3 may improve π-π stacking in hydrophobic binding pockets compared to the nitrobenzyl group in , which could increase selectivity .
- The naphthyl group in the target compound, however, may elevate logP values, necessitating formulation adjustments for bioavailability .
- Piperazine Linkers : Derivatives with methyl- or ethyl-piperazine (e.g., ) exhibit enhanced metabolic stability compared to unsubstituted piperazines due to reduced susceptibility to oxidative N-dealkylation. The target compound’s unmodified piperazine may require prodrug strategies for optimal pharmacokinetics .
Bioactivity and Target Specificity
- Kinase Inhibition : Analogous EU patent derivatives inhibit kinases like CDK2/cyclin E, with IC50 values <100 nM. The phenyl group in the target compound may mimic ATP’s adenine moiety, enhancing competitive binding.
- Antimicrobial Activity : Pyrrolopyrimidines exhibit antifungal activity (MIC ~2 µg/mL against Candida albicans), suggesting the triazolopyrimidine core in the target compound could be optimized for similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
